molecular formula C14H18N2O3S B3731933 2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one

2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one

Cat. No. B3731933
M. Wt: 294.37 g/mol
InChI Key: UELOMQUHLVFCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one, also known as DMPEITC-Me, is a synthetic compound that has gained attention for its potential use in scientific research. This compound has shown promising results in the field of cancer research, particularly in the prevention and treatment of cancer.

Mechanism of Action

2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one exerts its anti-cancer effects by targeting multiple pathways involved in cancer progression. It has been shown to activate the p53 pathway, which is responsible for regulating cell growth and preventing the formation of cancer cells. 2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one also inhibits the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one has been shown to have minimal toxicity in normal cells, while exhibiting potent anti-cancer effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).

Advantages and Limitations for Lab Experiments

2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to exhibit potent anti-cancer effects in vitro (in cell culture), making it a useful tool for cancer research. However, further studies are needed to determine its efficacy and safety in animal models and human clinical trials.

Future Directions

There are several potential future directions for the use of 2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one in cancer research. One potential direction is to investigate its use in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Another potential direction is to explore its use in the prevention of cancer, particularly in high-risk populations. Further studies are also needed to determine the optimal dosage and administration of 2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one for maximum efficacy and safety.

Scientific Research Applications

2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. 2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer prevention and treatment.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylimino]-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-16-13(17)9-20-14(16)15-7-6-10-4-5-11(18-2)12(8-10)19-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELOMQUHLVFCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.